2-{8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide
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Description
2-{8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide is a useful research compound. Its molecular formula is C16H25N7O3 and its molecular weight is 363.422. The purity is usually 95%.
BenchChem offers high-quality 2-{8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
1-ethylpiperazine serves as a valuable building block in the synthesis of pharmaceutical compounds. Researchers utilize it to create derivatives with enhanced pharmacological properties. For instance, it has been employed in the preparation of 2-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1H-benzo[d]imidazole hydrochloride and 2-(5-((4-ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-1H-benzo[d]imidazole hydrochloride . These derivatives may exhibit promising bioactivity profiles, making them potential drug candidates.
Crystal Engineering
Researchers have used 1-ethylpiperazine in crystal engineering studies. For example, it has been employed alongside other reactants to synthesize novel compounds. In one study, it contributed to the formation of a compound called (E)-6-(4-ethylpiperazin-1-yl)-2-(3-fluorobenzidene)-3,4-dihydronaphthalen-1(2H)-one through Claisen–Schmidt condensation with 3-fluorobenzaldehyde . Such crystal engineering endeavors explore structure-property relationships and guide material design.
properties
IUPAC Name |
2-[8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O3/c1-4-21-5-7-22(8-6-21)10-12-18-14-13(23(12)9-11(17)24)15(25)20(3)16(26)19(14)2/h4-10H2,1-3H3,(H2,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDJNNAFASECJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2CC(=O)N)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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